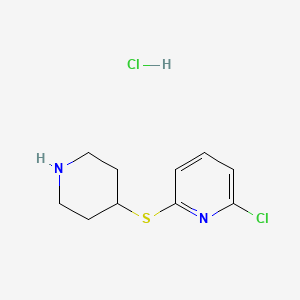

Anpirtoline hydrochloride

概要

説明

Anpirtoline hydrochloride is a synthetic chemical compound with the chemical formula C10H13ClN2S. It is primarily known for its role as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist. This compound is used in scientific research to study its effects on serotonin synthesis and aggressive behavior .

作用機序

アンピルトリン塩酸塩は、主にセロトニン受容体との相互作用によってその効果を発揮します。

5-HT1B受容体アゴニスト: 5-HT1B受容体を活性化し、セロトニンの合成と放出の減少につながります。

5-HT3受容体アンタゴニスト: 5-HT3受容体を遮断し、神経伝達物質の放出を調節し、攻撃的行動を抑制する可能性があります

類似化合物:

スマトリプタン: 片頭痛の治療に使用される別の5-HT1B受容体アゴニストです。

オンダンセトロン: 吐き気と嘔吐を予防するために使用される5-HT3受容体アンタゴニストです。

比較:

生化学分析

Biochemical Properties

Anpirtoline hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It acts as a potent and selective agonist for the 5-HT1B receptor and an antagonist for the 5-HT3 receptor . The interaction with the 5-HT1B receptor leads to a decrease in serotonin synthesis, which in turn reduces aggressive behavior . Additionally, this compound’s antagonistic action on the 5-HT3 receptor contributes to its overall biochemical effects .

Cellular Effects

This compound influences various cellular processes, particularly those related to serotonin signaling pathways. By acting on the 5-HT1B receptor, it decreases serotonin synthesis, which affects cell signaling pathways involved in mood regulation and aggression . The compound also impacts gene expression related to serotonin production and metabolism . Furthermore, this compound’s action on the 5-HT3 receptor can modulate cellular metabolism and neurotransmitter release .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As a 5-HT1B receptor agonist, it binds to the receptor and activates it, leading to a decrease in serotonin synthesis . This activation inhibits the release of serotonin, thereby reducing aggressive behavior . On the other hand, as a 5-HT3 receptor antagonist, this compound binds to the receptor and prevents its activation, which can modulate neurotransmitter release and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and can be stored for up to 12 months . In in vitro and in vivo studies, this compound has shown long-term effects on cellular function, particularly in reducing aggressive behavior over extended periods . The stability and degradation of the compound under different experimental conditions may vary .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses (0.125–1.5 mg/kg) of this compound can effectively reduce aggressive behavior in mice without affecting motor behavior . Higher doses may lead to adverse effects, such as worsening of Parkinson’s disease symptoms in animal models . These findings highlight the importance of dosage optimization in research involving this compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to serotonin synthesis and metabolism. It interacts with enzymes and cofactors involved in serotonin production, leading to a decrease in serotonin levels . The compound’s action on the 5-HT1B receptor plays a crucial role in modulating metabolic flux and metabolite levels associated with serotonin

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to penetrate the blood-brain barrier, allowing it to exert its effects on central serotonin synthesis and neurotransmitter release

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in cellular compartments associated with serotonin synthesis and release . Its activity and function are modulated by its localization within specific organelles, such as synaptic vesicles and neurotransmitter release sites . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.

準備方法

Synthetic Routes and Reaction Conditions: Anpirtoline hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-6-pyridylthiol with 4-piperidone under specific conditions. The reaction is typically carried out under an argon atmosphere with sodium hydride as a base and dimethylacetamide as the solvent .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction conditions. The compound is then purified and converted to its hydrochloride salt form for stability and solubility purposes .

化学反応の分析

反応の種類: アンピルトリン塩酸塩は、次のようないくつかの種類の化学反応を起こします。

置換反応: ピリジン環の塩素原子は、他の求核剤と置換することができます。

酸化および還元反応: 化合物の硫黄原子は、酸化されてスルホキシドまたはスルホンを形成することができます。

一般的な試薬と条件:

置換反応: 通常、アミンまたはチオールなどの求核剤を塩基性条件下で使用します。

酸化反応: 過酸化水素またはm-クロロ過安息香酸などの酸化剤をしばしば使用します。

主な生成物:

置換反応: さまざまな置換ピリジン誘導体を生成します。

4. 科学研究への応用

アンピルトリン塩酸塩は、その独特の薬理学的特性のために、科学研究で広く使用されています。

化学: セロトニン受容体に関連する研究で基準化合物として使用されます。

生物学: 動物モデルにおいて、セロトニンの合成と攻撃的行動に対する影響を調査されています。

医学: うつ病や不安などのセロトニンの不均衡に関連する状態の治療における潜在的な治療効果について検討されています。

科学的研究の応用

Anpirtoline hydrochloride is extensively used in scientific research due to its unique pharmacological properties:

Chemistry: Used as a reference compound in studies involving serotonin receptors.

Biology: Investigated for its effects on serotonin synthesis and aggressive behavior in animal models.

Medicine: Explored for its potential therapeutic effects in treating conditions related to serotonin imbalance, such as depression and anxiety.

Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors

類似化合物との比較

Sumatriptan: Another 5-HT1B receptor agonist used in the treatment of migraines.

Ondansetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Comparison:

特性

IUPAC Name |

2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXDJABVNGUGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243986 | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99201-87-3 | |

| Record name | Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99201-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anpirtoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099201873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。